molecular formula C21H19FN8O B2804489 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1797697-35-8

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2804489
CAS No.: 1797697-35-8
M. Wt: 418.436
InChI Key: VYPGJFIEPCLXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C21H19FN8O and its molecular weight is 418.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related heterocyclic compounds, showcasing innovative synthetic techniques that could be applicable to the synthesis of the compound (Moreno-Fuquen et al., 2019).

  • Structure and Molecular Interactions : Research by Saldías et al. (2020) on a mononuclear Re(I) complex derived from similar heterocyclic scaffolds provides insights into the structural characteristics and intramolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Saldías et al., 2020).

Biological Activity and Drug Design

  • Anticonvulsant Agents : Malik and Khan (2014) synthesized and evaluated the anticonvulsant activities of triazinyl pyrrolidinyl methanone derivatives, indicating the potential of such heterocyclic compounds in the development of new anticonvulsant drugs (Malik & Khan, 2014).

  • Antibacterial and Antifungal Activities : A study by Nagaraj et al. (2018) on triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, highlighting the antimicrobial potential of these compounds (Nagaraj et al., 2018).

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN8O/c22-17-3-1-15(2-4-17)16-11-18(24-12-16)21(31)29-9-7-28(8-10-29)19-5-6-20(27-26-19)30-14-23-13-25-30/h1-6,11-14,24H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGJFIEPCLXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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